Benzene, 1-methyl-4-[[(methylthio)methyl]thio]-
Overview
Description
Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- is an organic compound with the molecular formula C9H12S2. It is also known by other names such as p-(Methylthiomethyl)tolyl sulfide and 4-Methyl-1-(methylthiomethyl)benzene . This compound is characterized by the presence of a benzene ring substituted with a methyl group and two methylthio groups.
Preparation Methods
The synthesis of Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- can be achieved through various synthetic routes. One common method involves the reaction of p-tolyl methyl sulfide with formaldehyde and hydrogen sulfide under acidic conditions . The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the thioether form using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly those containing sulfur functionalities.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific molecular pathways, is ongoing.
Mechanism of Action
The mechanism by which Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- can be compared with other similar compounds, such as:
Benzene, 1-methyl-4-(methylthio)-: This compound has one less methylthio group, making it less reactive in certain chemical reactions.
Benzene, 1,4-bis(methylthio)-: This compound has two methylthio groups directly attached to the benzene ring, which can lead to different reactivity and applications.
Benzene, (methylthio)-: This compound has only one methylthio group, resulting in different chemical properties and uses.
The uniqueness of Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- (CAS Number: 623-13-2), is an organosulfur compound characterized by a benzene ring with a methyl group and a thioether group. Its molecular formula is C₉H₁₂S₂, with a molecular weight of approximately 184.32 g/mol. This compound has garnered attention for its unique structural properties, which contribute to its biological activity and potential applications in pharmaceuticals.
Chemical Structure and Properties
The structure of Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- includes:
- A benzene ring with a methyl group at the first position.
- A thioether group at the para position.
This configuration enhances its reactivity compared to simpler derivatives, making it significant in various chemical applications, including medicinal chemistry.
Biological Activity Overview
Research on Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- indicates several biological activities:
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against various pathogens. For instance, derivatives of mercapto-coumarins, which share structural similarities, have shown strong activity against bacteria such as Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : Compounds with thioether functionalities have been investigated for their antitumor potential. Some studies report that related compounds can induce apoptosis in cancer cell lines and inhibit tumor growth effectively .
- CNS Activity : The methyl ester moiety present in structurally related compounds has been linked to central nervous system (CNS) stimulation. For example, methylphenidate (Ritalin), which contains similar functionalities, is known for its CNS stimulant properties .
Antimicrobial Activity
A study focusing on the synthesis of mercapto-coumarins highlighted the antimicrobial efficacy of these compounds against a range of bacteria and fungi. The synthesized compounds exhibited potent activity with Minimum Inhibitory Concentrations (MICs) in the low micromolar range .
Compound Name | MIC (µg/mL) | Target Organism |
---|---|---|
Mercapto-Coumarin Derivative | 5 | Staphylococcus aureus |
Mercapto-Coumarin Derivative | 10 | Escherichia coli |
Mercapto-Coumarin Derivative | 15 | Candida albicans |
Antitumor Activity
In another study, derivatives of Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- were evaluated for their antitumor effects on various cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 0.12 | Induction of apoptosis |
HeLa | 0.024 | Cell cycle arrest at G2/M phase |
A2780 | 0.036 | Inhibition of proliferation |
These findings suggest that the compound may be effective against different types of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Properties
IUPAC Name |
1-methyl-4-(methylsulfanylmethylsulfanyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S2/c1-8-3-5-9(6-4-8)11-7-10-2/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJRMPDZVCTYRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCSC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404634 | |
Record name | Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62926-93-6 | |
Record name | Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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